2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
CAS No.: 862810-71-7
Cat. No.: VC4788807
Molecular Formula: C22H20N4O3
Molecular Weight: 388.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862810-71-7 |
|---|---|
| Molecular Formula | C22H20N4O3 |
| Molecular Weight | 388.427 |
| IUPAC Name | 2-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
| Standard InChI | InChI=1S/C22H20N4O3/c1-3-29-19-8-5-4-7-16(19)21(27)24-17-13-15(9-10-20(17)28-2)18-14-26-12-6-11-23-22(26)25-18/h4-14H,3H2,1-2H3,(H,24,27) |
| Standard InChI Key | WBKSVDODKDMWOM-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide, delineates its three primary components:
-
Benzamide backbone: A benzene ring substituted with an ethoxy group (–OCH₂CH₃) at position 2 and a carboxamide (–CONH–) group.
-
2-Methoxyphenyl moiety: A phenyl ring with a methoxy (–OCH₃) group at position 2.
-
Imidazo[1,2-a]pyrimidine system: A bicyclic structure comprising fused imidazole and pyrimidine rings, providing π-π stacking capabilities and hydrogen-bonding sites.
The SMILES notation CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC encodes this topology, emphasizing the connectivity between the ethoxybenzamide and the imidazopyrimidine-linked methoxyphenyl group.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₀N₄O₃ |
| Molecular Weight | 388.427 g/mol |
| IUPAC Name | 2-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
| InChI Key | WBKSVDODKDMWOM-UHFFFAOYSA-N |
| XLogP3 | Not reported |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 6 (amide O, methoxy O, imidazole N, pyrimidine N) |
Spectroscopic Characterization
While experimental spectral data for this specific compound remains unpublished, analogous benzamide-imidazopyrimidine hybrids exhibit characteristic signals in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:
-
¹H NMR: Aromatic protons in the benzamide and methoxyphenyl rings resonate between δ 7.0–8.5 ppm, while the ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups appear as singlets near δ 1.37 (CH₃) and δ 3.8–4.3 (CH₂ and OCH₃), respectively . The amide NH proton typically emerges as a broad singlet at δ 10–12 ppm .
-
IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and 1250–1050 cm⁻¹ (C–O stretches from ethoxy/methoxy groups) are expected .
Synthetic Strategies
Retrosynthetic Analysis
The compound’s synthesis likely follows a convergent approach, combining three fragments:
-
2-Ethoxybenzoyl chloride: Prepared via ethoxylation of 2-hydroxybenzoic acid followed by chlorination.
-
5-Amino-2-methoxyphenylimidazo[1,2-a]pyrimidine: Constructed through cyclocondensation of 2-aminopyrimidine with α-haloketones or via Gould-Jacobs-type reactions .
-
Amide bond formation: Coupling the benzoyl chloride with the aniline derivative under Schotten-Baumann conditions or using carbodiimide-based activators .
Scheme 1: Hypothetical Synthesis Route
-
Synthesis of 5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline
-
Acylation with 2-ethoxybenzoyl chloride
-
Reaction of the aniline intermediate with 2-ethoxybenzoyl chloride in dichloromethane/triethylamine.
-
Isolation by precipitation or solvent evaporation.
-
Biological Activities and Mechanisms
Anticancer Activity
Benzamide analogues targeting tyrosine kinases (e.g., TTK inhibitors) demonstrate sub-nanomolar potency (Ki = 0.1 nM) in breast and colorectal cancer models . The imidazopyrimidine moiety in this compound may similarly inhibit kinase activity by binding to the ATP pocket, as evidenced by X-ray crystallography of related inhibitors .
Antiviral Applications
Pyrazolo[1,5-a]pyrimidine derivatives show 65–85% viral reduction against influenza A/H5N1, suggesting that the imidazopyrimidine scaffold in this compound could interfere with viral replication machinery .
Pharmacokinetic and Toxicity Considerations
-
Lipophilicity: High LogP (~4.2) due to aromatic rings and ethoxy groups, potentially limiting aqueous solubility.
-
Permeability: Likely blood-brain barrier permeable, posing risks for CNS-related off-target effects.
-
Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation of the methoxy and ethoxy groups.
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yield.
-
Biological Screening: Evaluate efficacy against Gram-positive/negative bacteria, fungal pathogens, and cancer cell lines (e.g., MCF-7, HCT-116).
-
Structural Modifications: Introduce polar groups (e.g., –OH, –SO₃H) to enhance solubility and reduce toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume